5-[Decyl(dimethyl)silyl]pentanoic acid
Description
5-[Decyl(dimethyl)silyl]pentanoic acid is a silicon-modified fatty acid characterized by a pentanoic acid backbone substituted with a decyl(dimethyl)silyl group at the fifth carbon. The silyl group introduces steric bulk and alters electronic properties, which may influence reactivity and interactions with other molecules .
Properties
CAS No. |
78935-05-4 |
|---|---|
Molecular Formula |
C17H36O2Si |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
5-[decyl(dimethyl)silyl]pentanoic acid |
InChI |
InChI=1S/C17H36O2Si/c1-4-5-6-7-8-9-10-12-15-20(2,3)16-13-11-14-17(18)19/h4-16H2,1-3H3,(H,18,19) |
InChI Key |
AYCMGPUPJQJOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)CCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 5-[Decyl(dimethyl)silyl]pentanoic acid is compared with structurally related pentanoic acid derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | Molecular Weight (g/mol) | Functional Group | Solubility | Stability/Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | ~314.6* | Decyl(dimethyl)silyl, carboxylic acid | Low water solubility (estimated) | Stable under inert conditions; incompatible with strong oxidizers | Surfactants, silicone polymers |
| Pentanoic acid | 102.13 | Carboxylic acid | Miscible in water | Reactive with bases, oxidizing agents | Food preservatives, solvents |
| 5-(Diphenylphosphinyl)pentanoic acid | 302.3 | Diphenylphosphinyl, carboxylic acid | Organic solvents | Sensitive to hydrolysis; reacts with nucleophiles | Catalysis, ligand synthesis |
| 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | 233.26 | Hydroxy, carbamate, carboxylic acid | Limited aqueous solubility | Decomposes under strong oxidizers (NOx, COx release) | Pharmaceutical intermediates |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 210.2 | 4-Fluorophenyl, ketone, carboxylic acid | Soluble in polar solvents | Keto-enol tautomerism; reactive with reducing agents | Organic synthesis building blocks |
*Estimated based on analogous silyl compounds.
Structural and Functional Differences
- Silicon vs. Phosphorus Substituents: The decyl(dimethyl)silyl group in the target compound confers higher hydrophobicity and thermal stability compared to the diphenylphosphinyl group in 5-(Diphenylphosphinyl)pentanoic acid, which is more polar and prone to hydrolysis .
- Carbamate vs. Silyl Modifications: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid contains a carbamate group, making it more polar but less stable under oxidative conditions than the silyl analog .
- Ketone vs. Silyl Functionality: 5-(4-Fluorophenyl)-5-oxopentanoic acid exhibits keto-enol tautomerism, enabling diverse reactivity in synthesis, whereas the silyl group in the target compound primarily enhances material compatibility .
Physicochemical Behavior
- Solubility: The silyl group drastically reduces water solubility compared to unmodified pentanoic acid, aligning it with silicone-based materials. In contrast, 5-(Diphenylphosphinyl)pentanoic acid dissolves in organic solvents due to its bulky phosphinyl group .
- Stability: Like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, the target compound is incompatible with strong oxidizers, suggesting shared decomposition pathways (e.g., release of CO2, CO) .
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